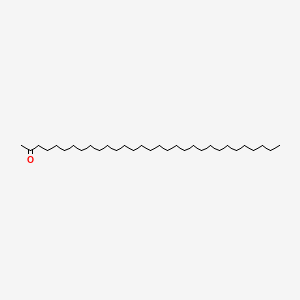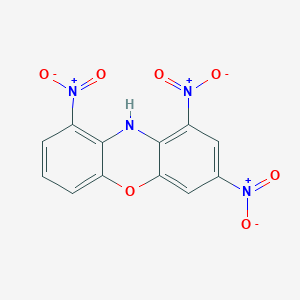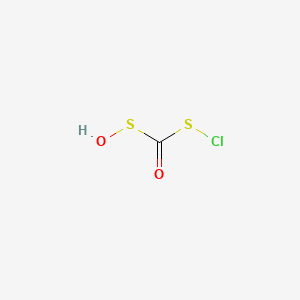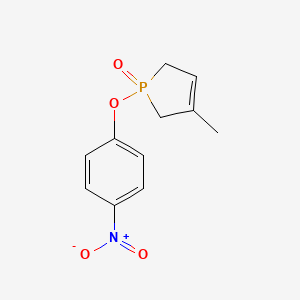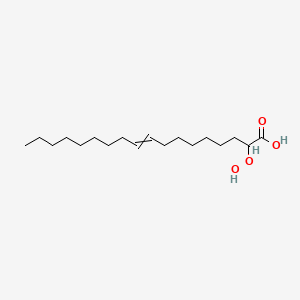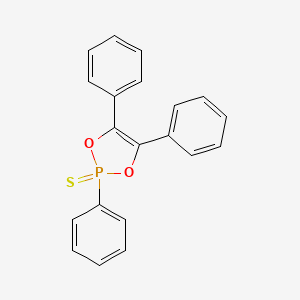![molecular formula C12H20O2 B14694226 4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid CAS No. 26647-93-8](/img/structure/B14694226.png)
4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is a compound that features a unique bicyclobutane structureThe bicyclobutane moiety is known for its high strain energy, making it a subject of interest for theoretical and practical studies in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the butanoic acid group. One common method involves the use of aryl triflates and a palladium(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene as a ligand. This enables the arylation of the central bond, triggered by a 1,2-metallate rearrangement event, followed by reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclobutane core.
Substitution: The strained nature of the bicyclobutane ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its strained ring system.
Medicine: Its potential as a bioisostere makes it valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid involves the release of strain energy upon reaction. This strain-release mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: This compound shares the bicyclobutane core but lacks the butanoic acid group.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness
4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is unique due to the combination of its strained bicyclobutane core and the functional butanoic acid group.
Eigenschaften
CAS-Nummer |
26647-93-8 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
4-(1-cyclobutylcyclobutyl)butanoic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)6-2-7-12(8-3-9-12)10-4-1-5-10/h10H,1-9H2,(H,13,14) |
InChI-Schlüssel |
OWVMWYWIOMMYML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCC2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
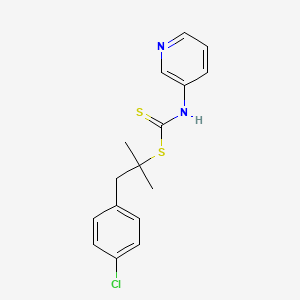
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
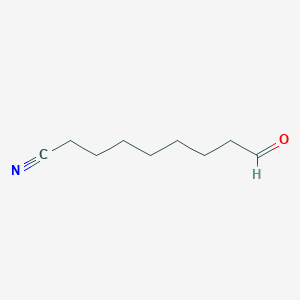

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
